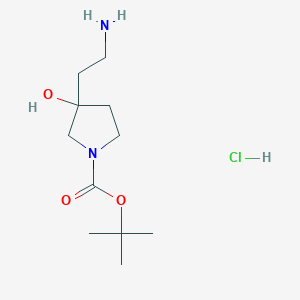

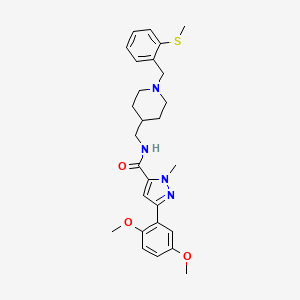

Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride, also known as TBAPC hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Chiral Auxiliary and Dipeptide Synthesis

A study described the synthesis and application of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, derived from L-alanine, which is used in dipeptide synthesis. This compound was employed for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate. It also facilitated the synthesis of higher amino-acid derivatives with excellent selectivities through Michael additions and alkylation processes, demonstrating its utility in complex organic syntheses (Studer, Hintermann, & Seebach, 1995).

Acylating Agent for Amines

Another significant application is the preparation of tert-butyl aminocarbonate, a compound that rapidly acylates amines in both organic and aqueous solutions. This reactivity profile suggests its potential in the synthesis of amine derivatives and the modification of biomolecules, providing a tool for bioconjugation and pharmaceutical synthesis (Harris & Wilson, 1983).

Catalysis and Multicomponent Reactions

The compound has also found use in catalytic and multicomponent reactions. For example, in the presence of Pd(OAc)2 and tert-butylamine, propargyl carbonates, isocyanides, and alcohols or water undergo a reaction to afford polysubstituted aminopyrroles or 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines. This demonstrates its role in enabling complex transformations that are valuable in the synthesis of heterocyclic compounds and potential drug molecules (Qiu, Wang, & Zhu, 2017).

Intermediate in Synthesis of Active Substances

Additionally, starting from L-aspartic acid, an economical synthesis route was developed for (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate, an intermediate used in many pharmaceutically active substances. This process features readily available materials, mild conditions, and could be scaled for industrial preparation, highlighting its importance in the pharmaceutical industry (Han et al., 2018).

Safety and Hazards

“Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride” may have similar safety and hazards to “N-Boc-1,2-diaminoethane” or “tert-Butyl N-(2-aminoethyl)carbamate”. These compounds are considered hazardous and can cause severe skin burns, eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-7-5-11(15,8-13)4-6-12;/h15H,4-8,12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUMBQLQUHEDAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2590074.png)

![6-(azepan-1-ylsulfonyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2590080.png)

![N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2590084.png)

![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2590089.png)

![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)

![1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2590091.png)

![3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2590093.png)